3-[5,7-Dihydroxy-2-(4-methoxyphenyl)-4-oxo-2,3-dihydro-1-benzopyran-3-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzopyran-4-one
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Overview
Description
Sikokianin C is a natural biflavonoid compound isolated from the medicinal herb Stellera chamaejasme. It has garnered significant attention due to its potent and selective inhibition of cystathionine beta-synthase, an enzyme implicated in various biological processes and diseases, including cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sikokianin C can be synthesized through a series of organic reactions involving flavonoid precursors. The synthetic route typically involves the condensation of two flavonoid units, followed by cyclization and oxidation steps. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods: Industrial production of Sikokianin C involves the extraction of the compound from Stellera chamaejasme using solvents like ethanol or methanol. The extract is then purified through chromatographic techniques to isolate Sikokianin C in its pure form .
Chemical Reactions Analysis
Types of Reactions: Sikokianin C undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can modify its functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as halogens, acids, and bases are employed under controlled conditions.
Major Products:
Scientific Research Applications
Sikokianin C has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of biflavonoid synthesis and reactivity.
Mechanism of Action
Sikokianin C exerts its effects by selectively inhibiting cystathionine beta-synthase activity in a competitive manner. It binds to a specific cavity in the enzyme, preventing the substrate from accessing the active site. This inhibition disrupts the trans-sulfuration pathway, leading to reduced production of hydrogen sulfide and other downstream effects .
Comparison with Similar Compounds
- Sikokianin A
- Sikokianin B
- Sikokianin D
- Neochamaejasmin B
- Isochamaejasmenin B
Comparison: Sikokianin C is unique among these compounds due to its high selectivity and potency in inhibiting cystathionine beta-synthase. While other biflavonoids like Sikokianin D and Neochamaejasmin B also exhibit inhibitory activity, Sikokianin C forms more stable complexes with the enzyme, making it a more effective inhibitor .
Properties
IUPAC Name |
3-[5,7-dihydroxy-2-(4-methoxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H24O10/c1-39-19-8-4-15(5-9-19)31-27(29(38)25-21(36)11-18(34)13-23(25)41-31)26-28(37)24-20(35)10-17(33)12-22(24)40-30(26)14-2-6-16(32)7-3-14/h2-13,26-27,30-36H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOPUSVUZHPIYER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2C(C(=O)C3=C(C=C(C=C3O2)O)O)C4C(OC5=CC(=CC(=C5C4=O)O)O)C6=CC=C(C=C6)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H24O10 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
556.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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